

SPV106: A Technical Guide to a Novel Histone Acetyltransferase Activator

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Compound of Interest

Compound Name: SPV106

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SPV106, also known as Pentadecylidenemalonate 1b, is a novel small molecule that has emerged as a significant modulator of histone acetyltransferase (HAT) activity. It exhibits a unique dual-action mechanism, potentiating the activity of the p300/CBP-associated factor (PCAF) and GCN5-related N-acetyltransferases (GNAT) while concurrently inhibiting the p300/CREB-binding protein (CBP) histone acetyltransferases.^{[1][2]} This targeted activity makes **SPV106** a valuable tool for investigating the epigenetic regulation of gene expression and a potential therapeutic agent for a range of diseases, including type 2 diabetes, neurodegenerative disorders, and cardiovascular conditions. This technical guide provides a comprehensive overview of **SPV106**, including its mechanism of action, effects on signaling pathways, and detailed experimental protocols for its application in research and drug development.

Mechanism of Action

SPV106 functions as a mixed activator/inhibitor of the HAT family of enzymes. Its primary mode of action involves the allosteric activation of PCAF and GNATs, leading to an increase in the acetylation of specific histone residues, notably H3K9 and H3K14.^{[1][3]} This enhanced acetylation contributes to a more open chromatin structure, facilitating gene transcription. Conversely, **SPV106** inhibits the acetyltransferase activity of p300/CBP.^{[1][2]} This dual functionality allows for a nuanced modulation of the cellular acetylome.

The activation of PCAF by **SPV106** is of particular interest due to the role of this enzyme in various cellular processes, including cell cycle progression, DNA repair, and apoptosis. By selectively enhancing PCAF activity, **SPV106** can influence the expression of genes involved in these critical pathways.

Data Presentation: Quantitative Effects of SPV106

The following tables summarize the quantitative data reported in studies investigating the effects of **SPV106** in various experimental models.

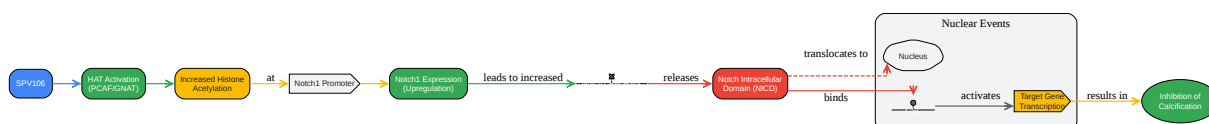
| Cell/Animal Model | SPV106 Concentration/Dose | Observed Effect | Quantitative Measurement | Reference |
|--|----------------------------|--|---|-----------|
| Human Cardiac Mesenchymal Stem Cells (D-CMSCs) from Type 2 Diabetic Patients | 5 µmol/L | Restoration of H3K9Ac and H3K14Ac levels | Data not specified | [3] |
| Human Valvular Interstitial Cells (SVICs) | 15 µM | Reduction in cellular senescence | Significant decrease in β-Galactosidase positive cells | [4] |
| 3xTG Mice (Alzheimer's Disease Model) | 25 mg/kg (intraperitoneal) | Amelioration of cognitive deficits | Significant improvement in spatial memory tasks | [5] |
| U937 Cells | Not specified | Increased H3 acetylation | Significant increase | [1] |
| Human Valvular Interstitial Cells (SVICs) | 15 µM | Altered gene expression | 85 out of 243 profiled genes significantly changed (23 upregulated, 62 downregulated) | [6] |

Signaling Pathways Modulated by SPV106

SPV106 has been shown to influence key signaling pathways, primarily through its impact on histone acetylation and subsequent gene expression changes.

Notch Signaling Pathway

In the context of aortic valve calcification, **SPV106** has been demonstrated to upregulate the expression of Notch1, a critical inhibitor of calcification.[4] This effect is mediated by an increase in histone acetylation at the Notch1 promoter. The activation of the Notch signaling pathway by **SPV106** leads to the inhibition of pro-calcific gene expression and a reduction in the senescent phenotype of valvular interstitial cells.



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Caption: **SPV106**-mediated activation of the Notch signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **SPV106**. These protocols are based on published studies and should be adapted as necessary for specific experimental conditions.

In Vitro Cell Culture and SPV106 Treatment

This protocol is a general guideline for treating adherent cell lines with **SPV106**.

Materials:

- Adherent cells of interest (e.g., human valvular interstitial cells, cardiac mesenchymal stem cells)
- Complete cell culture medium

- **SPV106** (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Cell culture plates/flasks
- Incubator (37°C, 5% CO₂)

Procedure:

- **Cell Seeding:** Plate cells at a desired density in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
- **SPV106 Preparation:** Prepare the final working concentration of **SPV106** by diluting the stock solution in complete cell culture medium. A vehicle control (DMSO) should be prepared at the same final concentration as in the **SPV106**-treated samples.
- **Treatment:** Remove the existing medium from the cells and replace it with the **SPV106**-containing medium or the vehicle control medium.
- **Incubation:** Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
- **Downstream Analysis:** Following incubation, cells can be harvested for various analyses, such as Western blotting, RT-qPCR, or functional assays.

Western Blotting for Histone Acetylation

This protocol details the detection of histone acetylation levels in **SPV106**-treated cells.

Materials:

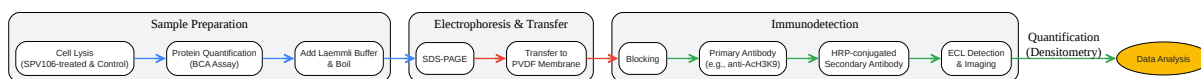
- Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- Laemmli sample buffer

- SDS-PAGE gels (e.g., 4-20% gradient)
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-total H3)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Protein Extraction: Lyse **SPV106**-treated and control cells in lysis buffer. Determine protein concentration using a BCA assay.
- Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
- SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Washing: Repeat the washing step.
- Detection: Apply ECL substrate and visualize the protein bands using an imaging system. Densitometry analysis can be performed to quantify changes in histone acetylation, normalizing to total histone levels.



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Caption: Workflow for Western blot analysis of histone acetylation.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines the steps to measure changes in gene expression in response to **SPV106** treatment.

Materials:

- RNA extraction kit
- DNase I
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Gene-specific primers (for target and reference genes)
- RT-qPCR instrument

Procedure:

- **RNA Extraction:** Isolate total RNA from **SPV106**-treated and control cells using an RNA extraction kit.
- **DNase Treatment:** Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
- **cDNA Synthesis:** Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
- **qPCR Reaction Setup:** Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers for both the target gene(s) and one or more stable reference genes.
- **RT-qPCR:** Perform the RT-qPCR reaction using a real-time PCR instrument.
- **Data Analysis:** Analyze the amplification data. Calculate the relative gene expression changes using the $\Delta\Delta C_t$ method, normalizing the target gene expression to the reference gene(s) expression.

Drug Development and Therapeutic Potential

The unique mechanism of action of **SPV106** positions it as a promising candidate for drug development in several therapeutic areas.

- **Type 2 Diabetes:** By restoring histone acetylation and improving the function of cardiac mesenchymal stem cells from diabetic patients, **SPV106** shows potential for treating cardiovascular complications associated with this disease.[\[3\]](#)
- **Neurodegenerative Diseases:** In models of Alzheimer's disease, **SPV106** has been shown to ameliorate cognitive deficits, suggesting its potential as a therapeutic agent for neurodegenerative conditions characterized by epigenetic dysregulation.[\[5\]](#)
- **Aortic Valve Calcification:** The ability of **SPV106** to inhibit calcification in valvular interstitial cells through the activation of Notch signaling highlights its potential for treating this common and serious cardiovascular disease.[\[4\]](#)[\[6\]](#)

Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety profile of **SPV106**.

Conclusion

SPV106 is a potent and selective modulator of histone acetyltransferase activity with significant potential as both a research tool and a therapeutic agent. Its ability to specifically activate PCAF/GNAT while inhibiting p300/CBP provides a unique avenue for dissecting the complexities of epigenetic regulation. The promising preclinical data in models of diabetes, neurodegeneration, and cardiovascular disease underscore the importance of continued investigation into the therapeutic applications of this novel compound. This technical guide provides a foundational resource for researchers and drug development professionals seeking to explore the potential of **SPV106**.

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